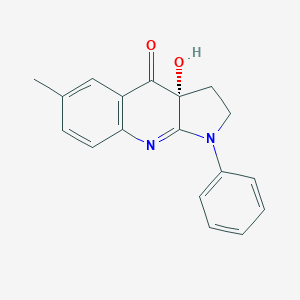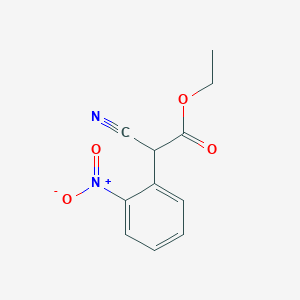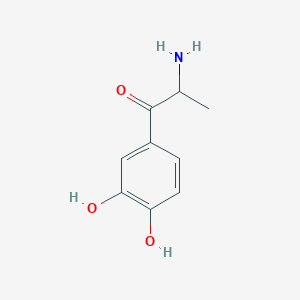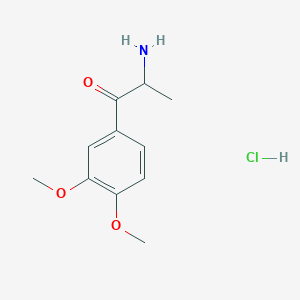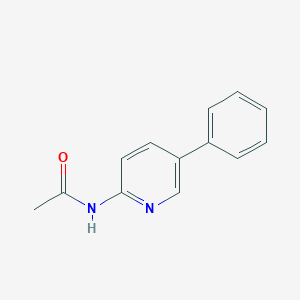
N-(5-Phenylpyridin-2-yl)acetamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various N-substituted acetamides has been explored in several studies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides was achieved by converting benzoic acid into various intermediates and then reacting with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . These methods demonstrate the versatility of synthetic approaches for creating a wide range of N-substituted acetamide compounds.
Molecular Structure Analysis
The molecular structures of these compounds have been extensively characterized using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal X-ray diffraction, revealing a monoclinic space group and the presence of intramolecular C-H···O hydrogen bonds . The structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide was also determined by X-ray diffraction, showing a monoclinic space group and various hydrogen bonding interactions . These studies highlight the importance of non-covalent interactions in the stabilization of the crystal structures of these compounds.
Chemical Reactions Analysis
The reactivity of N-substituted acetamides has been explored in the context of their potential biological activities. For instance, the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was subjected to molecular docking analysis to assess its anticancer activity, targeting the VEGFr receptor . Additionally, the synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were screened for antimicrobial and hemolytic activity, with some compounds showing significant activity against selected microbial species . These studies suggest that N-substituted acetamides can participate in various chemical reactions relevant to their potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides have been investigated through different analytical techniques. The vibrational frequencies and molecular electrostatic potential of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using FT-IR, NMR spectroscopies, and DFT calculations, providing insights into the stability of the molecule and its role in non-linear optics . The thermal properties of similar compounds were analyzed using thermogravimetric analysis and differential thermal analysis, contributing to the understanding of their stability under different conditions . These analyses are crucial for predicting the behavior of these compounds in various environments and for their potential applications.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“N-(5-Phenylpyridin-2-yl)acetamid” wird in der chemischen Synthese verwendet . Es ist für Forschungszwecke käuflich erhältlich und kann zur Synthese verschiedener anderer Verbindungen verwendet werden .
Quantenchemische Studien
Diese Verbindung war Gegenstand experimenteller und theoretischer quantenchemischer Studien . Diese Studien umfassen die Charakterisierung der Verbindung mit verschiedenen Techniken wie Elementaranalysen, FT-IR, UV–Vis., ESR, 1H-NMR und thermischer Analyse .
Ligand für Metallkomplexe
“this compound” kann als Ligand für Metallkomplexe wirken . In einer Studie wurde gezeigt, dass es sich um einen dreizähnigen Liganden mit drei Koordinationsbindungen in einem Kupfer(II)-Komplex handelt .
Biologische Aktivität
Der Kupfer(II)-Komplex von “this compound” wurde auf seine antibakterielle Aktivität gegen zwei Bakterienspezies, nämlich Escherichia coli (E. coli) und Staphylococcus aureus (S. aureus) . Es wurde auch auf seine antifungale Aktivität gegen zwei Arten (Condida albicans und Aspergillus flavus) untersucht .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden mit “this compound” und dem Insulin-ähnlichen Wachstumsfaktor-1-Rezeptor (IGF-1R) durchgeführt . Diese Studien können Einblicke in die potenziellen therapeutischen Anwendungen dieser Verbindung liefern.
Pharmazeutische Anwendungen
Die Herstellung neuer Kupferkomplexe und die Untersuchung ihrer biologischen Aktivitäten für pharmazeutische Anwendungen ist eines der dynamischsten Felder
Wirkmechanismus
Target of Action
N-(5-phenylpyridin-2-yl)acetamide, also known as N-ACETYL-2-AMINO-5-PHENYLPYRIDINE, primarily targets Src signaling and tubulin polymerization . Src is a family of non-receptor tyrosine kinases involved in cell growth, proliferation, migration, and survival . Tubulin polymerization is crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
This compound inhibits the polymerization of purified tubulin in vitro, leading to the arrest of the cell cycle at the G2/M phase . It also binds to the kinase catalytic domain of the Src protein, reducing the phosphorylation of Src . This dual mechanism of action disrupts both the structural integrity and signaling pathways within the cell .
Biochemical Pathways
The inhibition of tubulin polymerization disrupts the formation of microtubules, affecting various cellular processes, including cell division and intracellular transport . The reduction in Src phosphorylation impacts multiple signaling pathways involved in cell proliferation, survival, and migration .
Result of Action
The compound has been shown to efficiently suppress the proliferation of various cancer cell lines, including MDA-MB-231, H446, SKOV-3, HepG2, and HT29 . It has a particularly potent effect on small-cell lung cancer (SCLC) cells, with IC50 values as low as 5 nM . In a xenograft model of H446 small-cell lung cancer, the compound significantly reduced tumor volume without obvious toxicity .
Eigenschaften
IUPAC Name |
N-(5-phenylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUKKQSINSXDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



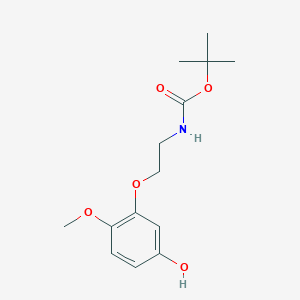
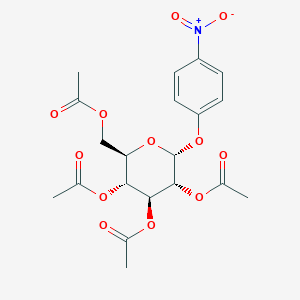
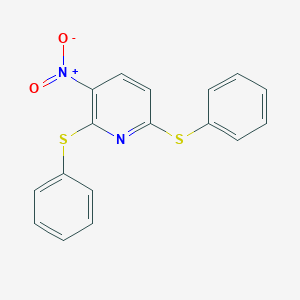
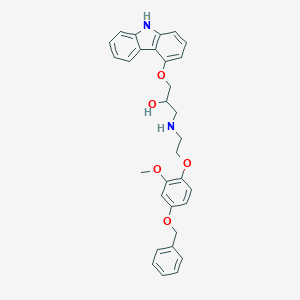
![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)
![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)

